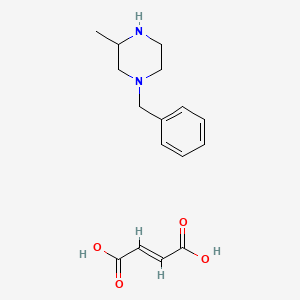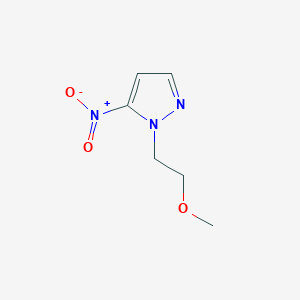![molecular formula C12H16N2O2 B13721962 (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzoimidazole family. This compound features a benzoimidazole core substituted with an isopropyl group at position 1, a methoxy group at position 6, and a hydroxymethyl group at position 2. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications.
-
Condensation Reaction:
Reactants: o-Phenylenediamine and an appropriate aldehyde or ketone.
Conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Product: Intermediate benzoimidazole derivative.
-
Cyclization:
Reactants: Intermediate benzoimidazole derivative.
Conditions: Cyclization is often achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Product: Benzoimidazole core structure.
-
Functional Group Modification:
Reactants: Benzoimidazole core structure.
Conditions: Introduction of isopropyl, methoxy, and hydroxymethyl groups through appropriate reagents and conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives with modified functional groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed in anhydrous solvents.
Products: Reduced derivatives with modified functional groups.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies based on the nature of the substituent.
Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Alkyl halides for alkylation reactions.
Major Products:
- Oxidized, reduced, or substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and functional group transformations.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Studied for its interactions with biological targets.
-
Industry:
- Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Propyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the isopropyl group at position 1 and the methoxy group at position 6 distinguishes (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol from other similar compounds.
Biological Activity: Variations in the substituents can lead to differences in biological activity and reactivity.
Applications: The unique structure of this compound may result in specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
(6-methoxy-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-11-6-9(16-3)4-5-10(11)13-12(14)7-15/h4-6,8,15H,7H2,1-3H3 |
InChI-Schlüssel |
FFKVTBMSMGUHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)N=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


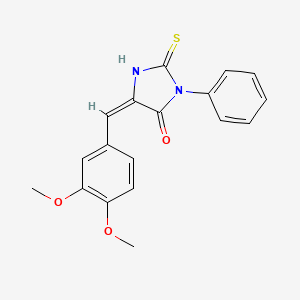

![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
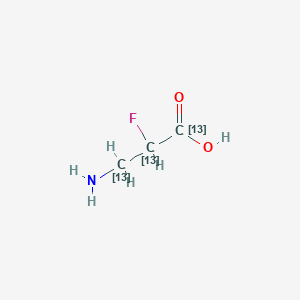
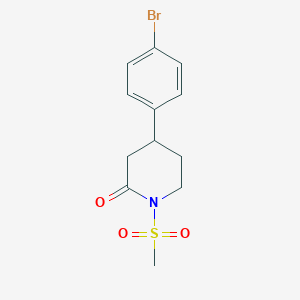

![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
